molecular formula C8H4Cl2N2O B1497214 2,7-Dichloroquinazolin-4(3H)-one CAS No. 20197-96-0

2,7-Dichloroquinazolin-4(3H)-one

Numéro de catalogue B1497214
Numéro CAS: 20197-96-0
Poids moléculaire: 215.03 g/mol
Clé InChI: WMEGBAASRUTYQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,7-Dichloroquinazolin-4(3H)-one is a chemical compound . It is a type of quinazoline derivative .


Synthesis Analysis

A number of pre-designed C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine were synthesized for the first time using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS . A key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine (7) was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields .


Molecular Structure Analysis

The molecular formula of this compound is C8H3Cl2FN2O and its molecular weight is 233.03 .

Relevant Papers One relevant paper is "Synthesis, Characterization and Antibacterial Activity of Some Novel C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives" . This paper discusses the synthesis of a number of pre-designed C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine for the first time using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS . A key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine (7) was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields . All these compounds were tested for their antibacterial properties against four strains of bacterial microorganisms including two gram-positive and two gram-negative species .

Applications De Recherche Scientifique

1. Malaria Treatment

2-Aminoquinazolin-4(3H)-ones, closely related to 2,7-Dichloroquinazolin-4(3H)-one, have been identified as novel inhibitors of malaria digestive vacuole plasmepsins. These compounds show promising activity against Plasmodium falciparum, suggesting potential for future development as antimalarial agents (Rasina et al., 2016).

2. Anticancer Activity

Novel 2,3-dihydroquinazolin-4(1H)-ones exhibit moderate to good anticancer activities. These compounds were evaluated for their anticancer properties at the National Cancer Institute, demonstrating their potential in cancer treatment (Kamble et al., 2017).

3. Efficient Synthesis Methods

A palladium-catalyzed tandem reaction has been developed for the synthesis of 2-heteroquinazolin-4(3H)-ones, including this compound, providing an efficient and practical method for producing these compounds in good yields (Zeng & Alper, 2010).

4. Green Chemistry Approaches

Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, related to this compound, has been achieved using ionic liquids or ionic liquid-water without additional catalysts. This method emphasizes sustainable and environmentally friendly chemical processes (Chen et al., 2007).

5. Anti-inflammatory and Antimicrobial Activities

Some novel 2-methylquinazolin-4(3H)-one derivatives show promising anti-inflammatory and antimicrobial activities, indicating potential uses in treating various infections and inflammatory conditions (Keche & Kamble, 2014).

6. Treatment for Coronavirus

2-Aminoquinazolin-4(3H)-one derivatives have demonstrated inhibitory effects on SARS-CoV-2 and MERS-CoV, showing potential as treatments for these coronaviruses (Lee et al., 2021).

Propriétés

IUPAC Name

2,7-dichloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEGBAASRUTYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545845
Record name 2,7-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20197-96-0
Record name 2,7-Dichloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20197-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dichloroquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1.0 M aqueous solution of sodium hydroxide (19 mL, 19 mmol) was added to a mixture of 2,4,7-trichloroquinazoline (2.0 g, 8.5 mmol) and THF (30 mL) that had been cooled to 0° C. The reaction mixture was allowed to warm to rt and was stirred vigorously for 2 h. The mixture was concentrated to remove the THF, and the remaining aqueous phase was cooled to 0° C. and acidified by addition of 1.0 M aqueous HCl (25 mL). The resulting mixture was allowed to stand at 0° C. for 20 min, the solid was collected by filtration and dried to provide the titled compound (1.7 g, 92%). The MS and NMR data are in agreement with those that have been previously described: Journal of Medicinal Chemistry, 2007, 50, 2297-2300.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichloroquinazolin-4(3H)-one
Reactant of Route 2
2,7-Dichloroquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2,7-Dichloroquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2,7-Dichloroquinazolin-4(3H)-one
Reactant of Route 5
2,7-Dichloroquinazolin-4(3H)-one
Reactant of Route 6
2,7-Dichloroquinazolin-4(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.